(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride
Overview
Description
“(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1428532-86-8. It has a molecular weight of 176.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9FN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H . This indicates that the compound consists of a pyridine ring with a fluorine atom and a methyl group attached to it, along with a methanamine group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antidepressant Drug Development
Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which includes compounds structurally related to (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride, has shown significant potential in the development of antidepressant drugs. These compounds act as "biased agonists" of serotonin 5-HT1A receptors. Specifically, they have demonstrated high affinity for 5-HT1A receptors, selectivity versus other receptors, and robust antidepressant-like activity in rat models, suggesting their promise as antidepressant drug candidates (Sniecikowska et al., 2019).
Neurotransmitter Receptor Study
Compounds similar to (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride have been used to study the pharmacology of 5-hydroxytryptamine (5-HT) receptors. Research involving these compounds contributes to understanding the in vivo and in vitro selectivity and functionality of 5-HT receptor subtypes, which is critical for developing targeted therapies for various neurological and psychiatric conditions (Vickers et al., 2001).
Advancements in Biased Agonism
Further research into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, related to (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride, has explored the concept of 'biased agonism'. These novel compounds target specific 5-HT1A receptor subpopulations in the brain, showing potential in treating CNS disorders. This research direction underscores the significance of biased agonists in advancing therapeutics for complex brain disorders (Sniecikowska et al., 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel chemical structures related to (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride have been conducted. This includes the development of azetidine derivatives with antibacterial and antifungal properties, contributing to the broader understanding of the potential applications of these compounds in various fields of biomedical research (Rao et al., 2013).
Research in Serotonergic Neurotransmission
Studies have utilized compounds structurally similar to (5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride to investigate serotonergic neurotransmission. These studies provide insights into the roles of different serotonin receptor subtypes in various physiological and pathological processes, contributing to the understanding of neurotransmitter systems and their impact on behavior and mood (Hewitt et al., 2002).
properties
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXZBJKYLJYZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-3-methylpyridin-2-yl)methanamine hydrochloride | |
CAS RN |
1428532-86-8 | |
Record name | 2-Pyridinemethanamine, 5-fluoro-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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